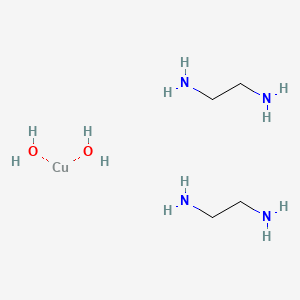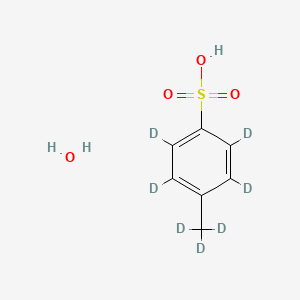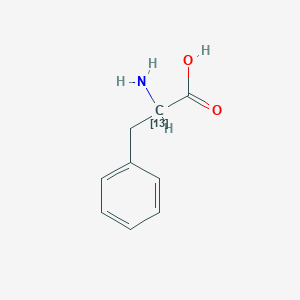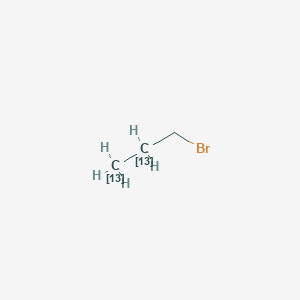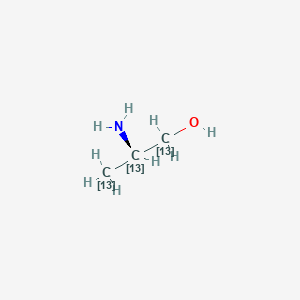
Oxazine 170 perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazine 170 perchlorate: is an organic dye known for its high fluorescence efficiency. It is widely used as a laser dye due to its strong absorption band at 621 nm and emission around 645 nm . This compound is also utilized in various scientific applications, including fluorescence sensing and optical fiber technology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oxazine 170 perchlorate typically involves the reaction of specific aromatic amines with suitable oxidizing agents under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Oxazine 170 perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the dye.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Chemistry: Oxazine 170 perchlorate is used as a laser dye in various optical applications due to its high fluorescence efficiency and strong absorption and emission properties .
Biology: In biological research, this compound is employed as a fluorescence sensor for detecting and imaging biological molecules such as DNA and RNA .
Medicine: this compound is used in medical diagnostics and imaging techniques due to its ability to bind to specific biomolecules and emit fluorescence under certain conditions .
Industry: In the industrial sector, this compound is used in the fabrication of polymeric optical fibers and sensing membranes for detecting various analytes .
Mécanisme D'action
The mechanism of action of Oxazine 170 perchlorate involves its interaction with specific molecular targets, leading to fluorescence emission. Upon excitation by light, the compound undergoes a transition to an excited state, followed by the emission of fluorescence as it returns to the ground state. This process is influenced by the molecular environment and the presence of specific binding partners .
Comparaison Avec Des Composés Similaires
Oxazine 720: Another oxazine dye with similar fluorescence properties.
Rhodamine: A class of dyes with strong fluorescence used in similar applications.
N,N-Dimethylaniline: A compound that can form heterocomplexes with Oxazine 170 perchlorate.
Uniqueness: this compound is unique due to its specific absorption and emission wavelengths, high fluorescence efficiency, and ability to form stable complexes with various biomolecules and materials. This makes it particularly valuable in applications requiring precise fluorescence detection and imaging .
Propriétés
Formule moléculaire |
C21H22ClN3O5 |
|---|---|
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
N-ethyl-9-ethylimino-10-methylbenzo[a]phenoxazin-5-amine;perchloric acid |
InChI |
InChI=1S/C21H21N3O.ClHO4/c1-4-22-16-11-19-18(10-13(16)3)24-21-15-9-7-6-8-14(15)17(23-5-2)12-20(21)25-19;2-1(3,4)5/h6-12,23H,4-5H2,1-3H3;(H,2,3,4,5) |
Clé InChI |
CBXAZZAYBZVPEZ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=NCC)C=C4O2)C.OCl(=O)(=O)=O |
Description physique |
Green powder; [Sigma-Aldrich MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)


